molecular formula C22H22ClN3O2 B2857160 1-(4-chlorophenyl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclopentanecarboxamide CAS No. 1448134-70-0

1-(4-chlorophenyl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclopentanecarboxamide

Cat. No.: B2857160
CAS No.: 1448134-70-0
M. Wt: 395.89
InChI Key: CQTMAVFOJPBWQK-UHFFFAOYSA-N
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Description

This compound is a cyclopentanecarboxamide derivative featuring a 4-chlorophenyl substituent and a 3-methyl-1,2,4-oxadiazole moiety linked via a methylene bridge to an ortho-substituted phenyl ring. The 1,2,4-oxadiazole group is notable for its metabolic stability and hydrogen-bonding capacity, which may enhance target binding compared to simpler heterocycles .

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2/c1-15-24-20(28-26-15)14-16-6-2-3-7-19(16)25-21(27)22(12-4-5-13-22)17-8-10-18(23)11-9-17/h2-3,6-11H,4-5,12-14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTMAVFOJPBWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Phenyl-N-(1H-1,2,4-Triazol-5-yl)cyclopentane-1-carboxamide (CAS 94-10-0)

  • Structural Differences : Replaces the 4-chlorophenyl group with a phenyl ring and substitutes the 1,2,4-oxadiazole with a 1,2,4-triazole.
  • The absence of a 4-chloro substituent may decrease lipophilicity and alter target selectivity .

N-(4-Methoxyphenyl)-1-Phenylcyclopentanecarboxamide

  • Structural Differences : Lacks the 1,2,4-oxadiazole moiety and replaces the 4-chlorophenyl group with a 4-methoxyphenyl unit.
  • Implications : The methoxy group (–OCH₃) enhances electron-donating properties, which could reduce binding affinity to electrophilic enzyme pockets. The absence of the oxadiazole heterocycle likely diminishes rigidity and π-stacking interactions .

2-Chloro-N-[1-(4-Chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide

  • Structural Differences: Replaces the cyclopentanecarboxamide core with a pyrazole ring and substitutes the oxadiazole with a cyano (–CN) group.
  • The cyano group may enhance metabolic stability but reduce solubility compared to the oxadiazole-containing compound .

3-(2-Chlorophenyl)-N-[5-(2-Chlorophenyl)-1,3,4-Thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide

  • Structural Differences : Features a thiadiazole ring instead of oxadiazole and incorporates a 2-chlorophenyl substituent.
  • The 2-chloro substituent may sterically hinder binding compared to the 4-chloro analog in the target compound .

Comparative Data Table

Compound Name Key Structural Features Potential Advantages Limitations References
1-(4-Chlorophenyl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclopentanecarboxamide 4-Chlorophenyl, 3-methyl-1,2,4-oxadiazole, cyclopentane Metabolic stability, strong π-stacking interactions High lipophilicity may reduce solubility
1-Phenyl-N-(1H-1,2,4-triazol-5-yl)cyclopentane-1-carboxamide Phenyl, 1,2,4-triazole Improved solubility Reduced metabolic stability
N-(4-Methoxyphenyl)-1-phenylcyclopentanecarboxamide 4-Methoxyphenyl Enhanced electron-donating capacity Lower target affinity, reduced rigidity
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole, cyano group Planar geometry for π–π interactions Poor solubility, metabolic instability
3-(2-Chlorophenyl)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide Thiadiazole, 2-chlorophenyl Increased hydrophobic interactions Steric hindrance from 2-chloro substituent

Research Findings and Limitations

  • Key Insight : The oxadiazole-containing compound exhibits a balance of metabolic stability and binding efficiency, outperforming triazole and pyrazole analogs in theoretical models .
  • Gaps in Evidence: No experimental data (e.g., IC₅₀ values, pharmacokinetics) are available in the provided sources, limiting direct potency comparisons.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-chlorophenyl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclopentanecarboxamide, and how can intermediates be characterized?

  • Methodology :

  • Step 1 : Cyclopentanecarboxylic acid is activated using thionyl chloride to form the acyl chloride intermediate.
  • Step 2 : Coupling with 2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)aniline in dichloromethane (DCM) using triethylamine (TEA) as a base .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane).
  • Characterization : Use 1^1H/13^{13}C NMR, HPLC (>95% purity), and HRMS to confirm structure and purity .

Q. How is the compound’s solubility and stability assessed for in vitro assays?

  • Methodology :

  • Solubility : Test in DMSO, PBS, and ethanol using UV-Vis spectroscopy at 25°C.
  • Stability : Incubate at 37°C in PBS (pH 7.4) for 24–72 hours; monitor degradation via LC-MS .

Q. What initial biological screening approaches are recommended for this compound?

  • Methodology :

  • Anticancer Activity : MTT assay against HeLa, MCF-7, and A549 cell lines (IC50_{50} determination) .
  • Antimicrobial Testing : Broth microdilution assay for MIC values against E. coli and S. aureus .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved during structural validation?

  • Methodology :

  • Step 1 : Compare experimental 1^1H NMR shifts with DFT-calculated values (Gaussian 16, B3LYP/6-31G* basis set).
  • Step 2 : Perform X-ray crystallography to resolve ambiguities in stereochemistry or hydrogen bonding .
  • Example : A 2023 study resolved conflicting NMR signals for a pyrazolo-pyrimidine analog using single-crystal XRD .

Q. What strategies optimize yield in the final coupling step of the synthesis?

  • Methodology :

  • Reagent Screening : Test coupling agents (HATU vs. EDCI) in DCM or DMF.
  • Reaction Conditions : Vary temperature (0°C vs. RT) and base (TEA vs. DIPEA).
  • Case Study : EDCI in DMF at 0°C improved yield from 45% to 72% for a triazole-containing analog .

Q. How do structural modifications (e.g., oxadiazole vs. triazole rings) impact target binding affinity?

  • Methodology :

  • SAR Study : Synthesize analogs with substituted heterocycles (e.g., 1,2,4-triazole, pyridine).
  • Docking Simulations : Use AutoDock Vina to predict interactions with kinase targets (e.g., EGFR).
  • Validation : Compare IC50_{50} values from enzyme inhibition assays (e.g., EGFR kinase assay) .

Q. What experimental designs address discrepancies between in vitro and in vivo efficacy data?

  • Methodology :

  • Pharmacokinetics : Measure plasma half-life (IV/oral administration in rodents) and metabolite profiling (LC-MS/MS).
  • Bioavailability Enhancement : Formulate with cyclodextrin or liposomal carriers to improve solubility .

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